molecular formula C13H10O3 B6377516 2-Formyl-6-(2-hydroxyphenyl)phenol, 95% CAS No. 156660-22-9

2-Formyl-6-(2-hydroxyphenyl)phenol, 95%

Cat. No. B6377516
CAS RN: 156660-22-9
M. Wt: 214.22 g/mol
InChI Key: ITTVAZYHWPYTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-6-(2-hydroxyphenyl)phenol, 95% (2F6HP95) is an organic compound with a wide range of uses in scientific research and laboratory experiments. It is a colorless crystalline solid with a molecular weight of 218.25 g/mol and a melting point of 140-142°C. It is soluble in water, ethanol, and methanol, and insoluble in ether and benzene. 2F6HP95 is a phenolic compound, which is a type of organic compound derived from phenol. Phenolic compounds are important in many biological processes and are used in a variety of applications.

Mechanism of Action

2-Formyl-6-(2-hydroxyphenyl)phenol, 95% acts as an antioxidant, scavenging free radicals and preventing lipid peroxidation. It is also believed to possess anti-inflammatory, anti-mutagenic, and anti-tumor properties. The compound has been shown to inhibit the growth of certain cancer cells, and to reduce the toxicity of certain drugs. Furthermore, it has been found to possess antimicrobial activity against certain bacteria and fungi.
Biochemical and Physiological Effects
2-Formyl-6-(2-hydroxyphenyl)phenol, 95% has been found to possess a variety of biochemical and physiological effects. It has been shown to reduce the levels of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. It has also been found to reduce the levels of certain enzymes involved in the metabolism of lipids, such as lipoxygenase and cyclooxygenase-2. In addition, it has been found to reduce the levels of certain hormones, such as cortisol and epinephrine.

Advantages and Limitations for Lab Experiments

2-Formyl-6-(2-hydroxyphenyl)phenol, 95% has several advantages when used in laboratory experiments. It is relatively inexpensive and readily available, and it is soluble in common solvents, making it easy to work with. Furthermore, it is stable and can be stored for long periods of time without significant degradation. However, it is important to note that 2-Formyl-6-(2-hydroxyphenyl)phenol, 95% is a strong oxidizing agent, and so should be handled with care to avoid potential hazards.

Future Directions

The potential applications of 2-Formyl-6-(2-hydroxyphenyl)phenol, 95% are numerous, and there are many potential areas of research that could be explored. These include further investigation into its antioxidant, anti-inflammatory, and anti-tumor properties, as well as its potential uses in the synthesis of pharmaceuticals and polymers. In addition, further research could be done into its use as a catalyst in the synthesis of organic compounds, and its potential as a therapeutic agent for certain diseases. Finally, its potential as an antimicrobial agent could be further explored, as well as its potential applications in food preservation.

Synthesis Methods

The synthesis of 2-Formyl-6-(2-hydroxyphenyl)phenol, 95% is accomplished via a two-step process. First, phenol is reacted with formaldehyde in a 1:1 molar ratio in the presence of a catalyst, such as sulfuric acid, to form 2-formyl-6-(2-hydroxyphenyl)phenol. This reaction is typically carried out at a temperature of 110-120°C. The second step involves the purification of the product by recrystallization from a suitable solvent, such as ethanol. This step is necessary to remove any impurities and to obtain the desired 95% purity.

Scientific Research Applications

2-Formyl-6-(2-hydroxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, including heterocyclic compounds and pharmaceuticals. It is also used in the synthesis of dyes and pigments, as well as in the production of polymers. In addition, 2-Formyl-6-(2-hydroxyphenyl)phenol, 95% is used as a catalyst in the synthesis of organic compounds, and as an intermediate in the production of other phenolic compounds.

properties

IUPAC Name

2-hydroxy-3-(2-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-8-9-4-3-6-11(13(9)16)10-5-1-2-7-12(10)15/h1-8,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTVAZYHWPYTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685031
Record name 2,2'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-6-(2-hydroxyphenyl)phenol

CAS RN

156660-22-9
Record name 2,2'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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